N-(4-fluoro-2-methylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(4-fluoro-2-methylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both fluorine and methoxy groups in its structure imparts unique chemical properties, making it a valuable subject for research.
Preparation Methods
The synthesis of N-(4-fluoro-2-methylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-fluoro-2-methylaniline and 3-methoxyaniline.
Formation of Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne.
Coupling Reaction: The triazole intermediate is then coupled with the 4-fluoro-2-methylaniline and 3-methoxyaniline under specific conditions to form the final product.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
Chemical Reactions Analysis
N-(4-fluoro-2-methylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-fluoro-2-methylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity. It may exhibit properties such as anti-inflammatory, anti-cancer, or antimicrobial effects.
Material Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers or coatings.
Biological Research: It is used as a probe or tool in biological studies to understand various biochemical pathways and mechanisms.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various cellular pathways, such as signal transduction, gene expression, or metabolic processes, resulting in its observed biological effects.
Comparison with Similar Compounds
N-(4-fluoro-2-methylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3-fluoro-N-(4-methoxyphenyl)benzamide, 2-fluoro-N-(4-methoxyphenyl)benzamide, and 3-fluoro-N-(3-methoxyphenyl)benzamide share structural similarities.
Uniqueness: The presence of both fluorine and methoxy groups in the triazole ring imparts distinct chemical and biological properties, making it a valuable compound for research and application.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H16FN5O2 |
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Molecular Weight |
341.34 g/mol |
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-5-(3-methoxyanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16FN5O2/c1-10-8-11(18)6-7-14(10)20-17(24)15-16(22-23-21-15)19-12-4-3-5-13(9-12)25-2/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23) |
InChI Key |
QEUTXVLWUNNSSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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